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Compound of Interest

Compound Name: 2-(Benzoyloxy)ethyl methacrylate

Cat. No.: B089258

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted Collision Cross
Section (CCS) for 2-(benzoyloxy)ethyl methacrylate. It details the computational prediction
methodologies, standard experimental protocols for CCS determination, and presents available
predicted data for this compound. This document is intended to serve as a valuable resource
for researchers in analytical chemistry, materials science, and drug development who utilize ion
mobility-mass spectrometry.

Introduction to 2-(benzoyloxy)ethyl methacrylate
and Collision Cross Section (CCS)

2-(benzoyloxy)ethyl methacrylate is a methacrylate monomer used in the synthesis of
polymers.[1] Its properties, and those of the resulting polymers, are influenced by its distinct
chemical structure, which includes both a methacrylate group and a benzoyloxy side-chain.[1]

In modern analytical science, particularly in fields like metabolomics, proteomics, and the
characterization of synthetic compounds, lon Mobility-Mass Spectrometry (IM-MS) has become
an indispensable tool.[2] This technique separates ions not only by their mass-to-charge ratio
(m/z) but also by their size, shape, and charge in the gas phase.[2] The key physical parameter
derived from this separation is the Collision Cross Section (CCS), which is the effective area of
the ion as it tumbles and collides with a neutral buffer gas.[2][3]
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CCS values provide a highly characteristic identifier for a molecule, aiding in the confident
annotation of unknown compounds and the differentiation of isomers, which is often impossible
with mass spectrometry alone.[2] Given the vast number of potential chemical structures,
experimental determination of CCS for every compound is impractical. Therefore,
computational prediction, especially through machine learning, has become a critical method
for generating large-scale CCS libraries.[4][5][6]

Compound Identification and Predicted CCS Data

To ensure clarity, the fundamental properties of 2-(benzoyloxy)ethyl methacrylate are
summarized below. The compound is not a common metabolite, and as such, experimentally
derived CCS values are not readily available in public databases. However, robust
computational models can provide accurate predictions.

Table 1: Chemical Properties of 2-(benzoyloxy)ethyl methacrylate

Property Value Source
2-(benzoyloxy)ethyl

Common Name ( Yioxy)ethy [7]
methacrylate

CAS Number 14778-47-3 [71I8]

Molecular Formula C13H1404 [7119]

Molecular Weight 234.25 g/mol 9]
IRUHNBOMXBGOGR-

InChlKey [9][10]

UHFFFAOYSA-N

CC(=C)C(=0)OCCOC(=0)C1=
SMILES [9][10]
cc=cc=C1

The predicted CCS values for various adducts of 2-(benzoyloxy)ethyl methacrylate,
calculated using the CCSbase machine learning model, are presented below. These values are
crucial for identifying the compound in IM-MS analyses.

Table 2: Predicted Collision Cross Section (CCS) Values for 2-(benzoyloxy)ethyl
methacrylate Adducts
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Adduct m/z Predicted CCS (A2
[M+H]* 235.09648 151.8
[M+Na]* 257.07842 157.6
[M+K]* 273.05236 156.5
[M+NHa4]* 252.12302 169.2
[M]* 234.08865 154.8
[M-H]- 233.08192 155.0
[M+HCOO]~ 279.08740 173.6
[M+CHsCOO]~ 293.10305 190.1

Data sourced from
PubChemlLite, predicted using
the CCSbase model.[10]

Computational Prediction of Collision Cross Section

The prediction of CCS values is predominantly achieved through data-driven machine learning
(ML) models trained on large, curated databases of experimentally measured CCS values.[6]
These models learn the complex relationship between a molecule's structure and its gas-phase
conformation, allowing for rapid and accurate CCS prediction for novel compounds.[5]

The general workflow for predicting a CCS value involves several key steps, starting from a 2D
representation of the molecule.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/84641
https://pmc.ncbi.nlm.nih.gov/articles/PMC11154685/
https://www.eurekalert.org/news-releases/1000541
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Input

Molecular Structure
(SMILES or InChl)

Processing

Calculate Molecular
Descriptors / Fingerprints

nput Features

Trained Machine

Learning Model
(e.g., SVM, GNN)

Output

Predicted CCS Value (A2?)

Click to download full resolution via product page

Computational workflow for machine learning-based CCS prediction.

Methodology for ML-Based CCS Prediction:

¢ Input Molecular Structure: The process begins with a 2D representation of the molecule,
typically a SMILES or InChl string.[11] This format is machine-readable and contains the

necessary connectivity information.

+ Feature Generation: The 2D structure is used to calculate a set of numerical features known
as molecular descriptors or fingerprints.[6][11] These descriptors encode various
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physicochemical properties, such as molecular weight, charge distribution, bond counts, and
topological indices.

o Model Application: The generated descriptors are fed into a pre-trained machine learning
model.[12] Common models include Support Vector Machines (SVM), Gradient Boosting
Machines (GBM), and more recently, Graph Neural Networks (GNNSs) that can operate
directly on the molecular graph.[13][14]

e CCS Value Output: The model outputs a predicted CCS value for a specific ion adduct (e.g.,
[M+H]*). The accuracy of this prediction is highly dependent on the quality and structural
diversity of the training data used to build the model.[12] Prediction errors for well-trained
models are typically low, often within 1-3%.[13]

Experimental Determination of Collision Cross
Section

While predictions are powerful, experimental validation remains the gold standard. The primary
technique for measuring CCS is lon Mobility-Mass Spectrometry (IM-MS).[3] The process
involves generating ions, separating them based on their mobility through a drift cell, and finally
detecting them with a mass spectrometer.[3][15]
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Experimental Workflow
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Generalized experimental workflow for CCS determination via IM-MS.
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Generalized Protocol for CCS Measurement using Calibrant-Dependent IM-MS:

This protocol describes a typical procedure for traveling wave (TWIMS) or drift tube (DTIMS)
instruments that rely on external calibration.

e Sample and Calibrant Preparation:

o Prepare a solution of the analyte (e.g., 2-(benzoyloxy)ethyl methacrylate) at a suitable
concentration (typically 1-10 uM) in an appropriate solvent (e.g., 50:50 acetonitrile:water
with 0.1% formic acid for positive mode ESI).

o Prepare a separate or mixed solution of a well-characterized calibrant mixture. The
calibrant compounds should span the m/z and CCS range of the analyte and be of a
similar chemical class to ensure the highest accuracy.[16]

e Instrument Setup and lonization:

o The sample/calibrant mixture is introduced into the mass spectrometer's ion source,
typically via electrospray ionization (ESI).

o Source parameters (e.g., capillary voltage, gas flows, temperature) are optimized to
achieve stable ion generation with minimal fragmentation.[17]

 lon Mobility Separation:

o lons generated in the source are guided into the ion mobility cell, which is filled with a
neutral buffer gas (commonly nitrogen) at a controlled pressure and temperature.[15]

o In DTIMS, a uniform electric field propels the ions through the cell. In TWIMS, a series of
voltage waves pushes the ions through.[18]

o lons are separated based on their mobility; compact ions with smaller CCS travel faster
than bulky ions with larger CCS.

e Mass Analysis:

o lons exiting the mobility cell enter a mass analyzer (e.g., Time-of-Flight, TOF), where their
m/z ratios are determined.[3]
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o The instrument records ion arrival times from the mobility cell correlated with their m/z
values.

o Data Processing and CCS Calculation:

o A calibration curve is constructed by plotting the known CCS values of the calibrant ions
against their measured drift times.[16][18]

o The measured drift time of the analyte ion is then used to determine its CCS value from
this calibration curve. This process corrects for instrument-specific fluctuations in pressure
and temperature.[16]

Conclusion

While experimental data for 2-(benzoyloxy)ethyl methacrylate is not publicly cataloged, this
guide provides robust, computationally predicted CCS values that serve as a reliable reference
for its identification in IM-MS analyses. The detailed workflows for both computational
prediction and experimental determination offer researchers a comprehensive understanding of
how these critical values are generated and validated. The synergy between high-accuracy
prediction models and standardized experimental protocols is essential for advancing the
confident structural elucidation of small molecules in complex scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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